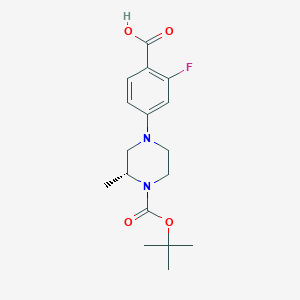
1-Pentadecanamine, N,N-dimethyl-, N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Amines, C12-18-alkyldimethyl, N-oxides are a class of organic compounds characterized by the presence of a nitrogen-oxygen coordinate covalent bond. These compounds are commonly used as surfactants in various consumer products such as shampoos, conditioners, detergents, and hard surface cleaners . They are known for their amphoteric nature, which allows them to act as both cationic and nonionic surfactants depending on the pH of the solution .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Amines, C12-18-alkyldimethyl, N-oxides are typically synthesized through the oxidation of tertiary aliphatic amines. The most common reagent used for this oxidation is hydrogen peroxide, although peracids can also be employed . The reaction generally involves mixing the long-chain alkyl amine with hydrogen peroxide under controlled temperature and pH conditions to yield the desired amine oxide .
Industrial Production Methods
In industrial settings, the production of Amines, C12-18-alkyldimethyl, N-oxides involves the reaction of long-chain olefins with dimethylamine, followed by oxidation with hydrogen peroxide. The process includes steps for decolorization and deodorization to ensure the purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Amines, C12-18-alkyldimethyl, N-oxides undergo various chemical reactions, including:
Oxidation: The primary reaction for their synthesis involves the oxidation of tertiary amines.
Reduction: These compounds can be reduced back to their corresponding amines under specific conditions.
Substitution: They can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is the most commonly used oxidizing agent.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxylamines and alkenes in the case of pyrolytic elimination .
Applications De Recherche Scientifique
Amines, C12-18-alkyldimethyl, N-oxides have a wide range of applications in scientific research:
Chemistry: Used as surfactants and stabilizers in various chemical reactions.
Biology: Employed in cell lysis buffers and as detergents in protein purification processes.
Medicine: Investigated for their antimicrobial properties and potential use in disinfectants.
Industry: Widely used in the formulation of cleaning products, personal care items, and industrial cleaners
Mécanisme D'action
The mechanism of action of Amines, C12-18-alkyldimethyl, N-oxides involves their ability to disrupt lipid membranes due to their amphoteric nature. This disruption leads to the breakdown of cell membranes in microorganisms, making them effective antimicrobial agents. The molecular targets include lipid bilayers and membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Lauryldimethylamine oxide: Another commonly used amine oxide with similar surfactant properties.
Cocamidopropylamine oxide: Known for its use in personal care products.
Myristamine oxide: Used in various cleaning and personal care formulations.
Uniqueness
Amines, C12-18-alkyldimethyl, N-oxides are unique due to their broad range of alkyl chain lengths (C12-C18), which provides versatility in their applications. Their ability to function as both cationic and nonionic surfactants depending on the pH makes them highly adaptable for various uses .
Propriétés
Numéro CAS |
17373-30-7 |
|---|---|
Formule moléculaire |
C17H37NO |
Poids moléculaire |
271.5 g/mol |
Nom IUPAC |
N,N-dimethylpentadecan-1-amine oxide |
InChI |
InChI=1S/C17H37NO/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)19/h4-17H2,1-3H3 |
Clé InChI |
DLPZOAYAGDEIHC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCC[N+](C)(C)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


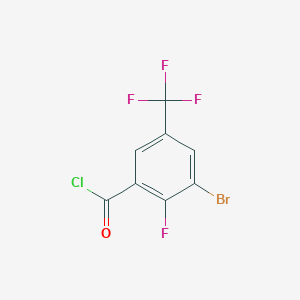

![[(E)-3-(3-bromophenyl)-3-oxoprop-1-enyl]-triethylazanium;chloride](/img/structure/B12084967.png)
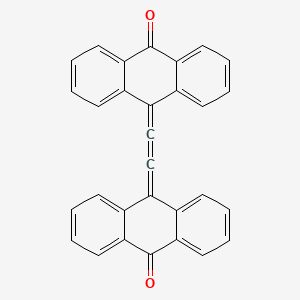
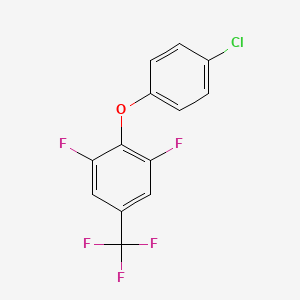

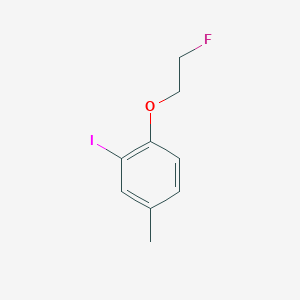
![2-chloro-N-[6-methyl-5-[3-[2-(piperidin-3-ylamino)pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]benzenesulfonamide;hydrochloride](/img/structure/B12084994.png)
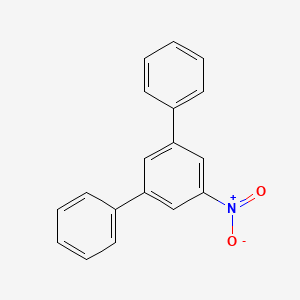
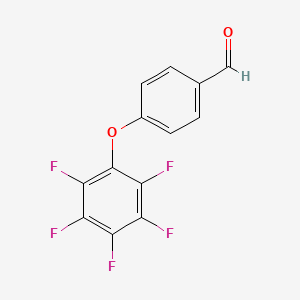
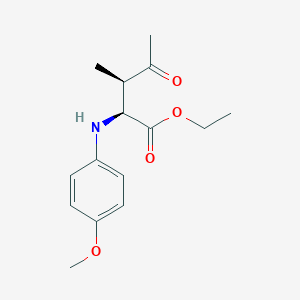
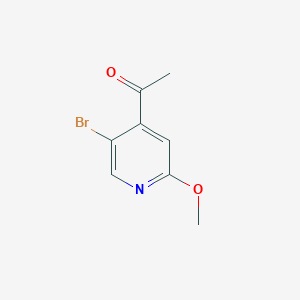
![2-Bromo-5-(tert-butyl)benzo[b]thiophene](/img/structure/B12085025.png)
